molecular formula C11H10BrNO2 B1484801 Methyl 4-bromo-2-cyano-5-methylphenylacetate CAS No. 1805488-67-8

Methyl 4-bromo-2-cyano-5-methylphenylacetate

Cat. No. B1484801
M. Wt: 268.11 g/mol
InChI Key: ZXLOLQQLYWIZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2-cyano-5-methylphenylacetate (MBCMPA) is a synthetic compound of bromine, cyanide, and phenylacetate. It is a new and promising compound that has been studied for a variety of applications in scientific research and laboratory experiments.

Mechanism Of Action

Methyl 4-bromo-2-cyano-5-methylphenylacetate works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that plays an important role in the nervous system. By inhibiting AChE, Methyl 4-bromo-2-cyano-5-methylphenylacetate increases the amount of acetylcholine in the body, which can lead to improved cognitive function, better memory, and increased alertness.

Biochemical And Physiological Effects

Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. Additionally, Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for its potential to increase the production of nitric oxide, which has been linked to improved cardiovascular health.

Advantages And Limitations For Lab Experiments

Methyl 4-bromo-2-cyano-5-methylphenylacetate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action is well-understood. Additionally, it is relatively non-toxic and has been shown to be effective in a variety of applications. However, there are some limitations to using Methyl 4-bromo-2-cyano-5-methylphenylacetate in lab experiments. It is not as stable as some other compounds, and it can be difficult to store for long periods of time.

Future Directions

Methyl 4-bromo-2-cyano-5-methylphenylacetate has potential applications in a variety of fields. It could be used as a therapeutic agent for treating neurological disorders such as Alzheimer's disease, or as an anti-cancer drug. Additionally, it could be used as an anti-inflammatory agent or as a tool to study the biochemical and physiological effects of nitric oxide. Finally, Methyl 4-bromo-2-cyano-5-methylphenylacetate could be used to study the effects of acetylcholinesterase inhibition on cognitive function and memory.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for a variety of applications in scientific research. It has been used as a substrate for the biosynthesis of secondary metabolites by plant cells and as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as for its ability to inhibit the growth of cancer cells. Additionally, Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for its potential to increase the production of nitric oxide, which has been linked to improved cardiovascular health.

properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-8(5-11(14)15-2)9(6-13)4-10(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLOLQQLYWIZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-cyano-5-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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